molecular formula C13H18N2O4 B038554 (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate CAS No. 114744-83-1

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

Cat. No.: B038554
CAS No.: 114744-83-1
M. Wt: 266.29 g/mol
InChI Key: JJWLCBIYQXRMNO-JTQLQIEISA-N
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Description

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a chiral carbamate derivative characterized by its benzyl-protected carbamate group and a methoxy(methyl)amino-substituted propan-2-yl backbone. The stereochemistry at the S-configured carbon center plays a critical role in its molecular interactions, particularly in biological systems. This compound is frequently utilized as an intermediate in organic synthesis, especially for peptidomimetics and enzyme inhibitors, due to its ability to mimic amino acid side chains while introducing modified functional groups .

Properties

CAS No.

114744-83-1

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m0/s1

InChI Key

JJWLCBIYQXRMNO-JTQLQIEISA-N

SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Carbamate Protection of Chiral Serine Derivatives

The synthesis of (S)-benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate begins with chiral serine derivatives. L-serine, a naturally occurring α-amino acid, serves as a cost-effective starting material due to its inherent (S)-configuration at the α-carbon. Protection of the amino group is critical to prevent side reactions during subsequent steps.

In one approach, L-serine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate, yielding (S)-benzyloxycarbonyl-serine (Cbz-Ser). This reaction typically proceeds in aqueous or biphasic conditions (e.g., water/dichloromethane) at 0–5°C to minimize racemization . The carbamate group provides robust protection while allowing later deprotection under mild hydrogenolytic conditions.

Activation and Amidation of the Carboxylic Acid

The carboxylic acid moiety of Cbz-Ser requires activation for coupling with methoxy(methyl)amine. Mixed anhydride methods, employing reagents like ethyl chloroformate and N-methylmorpholine, are widely adopted for this purpose . For instance, Cbz-Ser is dissolved in tetrahydrofuran (THF) at -10°C, treated sequentially with N-methylmorpholine and ethyl chloroformate to form the mixed anhydride intermediate. This intermediate reacts with methoxy(methyl)amine at 10–15°C, yielding this compound .

Alternative activation strategies include the use of carbodiimides (e.g., DCC or EDC) with catalytic DMAP, though these may require stringent temperature control to preserve stereochemical integrity . The mixed anhydride method is favored industrially due to its scalability and avoidance of uronium byproducts.

Radical-Mediated Introduction of Methoxy(Methyl)Amino Groups

Recent academic protocols demonstrate the utility of radical reactions for introducing methoxy(methyl)amino functionalities. A documented procedure involves O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate as a radical precursor . In this method, a tert-butyl carbamate-protected serine derivative is combined with the carbonodithioate reagent and dilauroyl peroxide in degassed dichloroethane (DCE). The mixture is heated to 90°C, initiating a radical chain reaction that appends the methoxy(methyl)amino group to the α-position .

This method circumvents traditional coupling reagents and operates under mild conditions, though it requires careful purification via flash chromatography (e.g., ethyl acetate/heptane mixtures) to isolate the target compound . Yields for analogous reactions range from 37% to 50%, depending on the substrate and solvent system .

Stereochemical Control and Resolution

Preserving the (S)-configuration during synthesis is paramount. Starting from L-serine ensures the correct chirality at the α-carbon, but subsequent steps must avoid racemization. Low-temperature reactions (-10°C to 15°C) and non-basic conditions are critical during mixed anhydride formation and amidation .

In cases where racemic intermediates form, chiral resolution via diastereomeric salt crystallization or enzymatic methods may be employed. For example, treatment with L-tartaric acid selectively precipitates the (S)-enantiomer from a racemic mixture . However, resolution steps add complexity and reduce overall yield, underscoring the importance of stereoretentive reaction design.

Purification and Characterization

Crude this compound often contains unreacted starting materials and byproducts. Flash chromatography on silica gel with ethyl acetate/heptane (1:2 to 2:1) effectively purifies the product . Analytical techniques such as 1H^1H-NMR and HRMS confirm structural integrity:

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 7.35–7.28 (m, 5H, Ar–H), 5.12 (s, 2H, Cbz–CH2_2), 4.47 (q, J = 6.8 Hz, 1H, α-CH), 3.72 (s, 3H, OCH3_3), 3.18 (s, 3H, NCH3_3) .

  • HRMS (ESI+) : Calculated for C14_{14}H19_{19}N2_2O4_4Na+^+ (MNa+^+): 326.1215; Found: 326.1218 .

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages References
Mixed Anhydride CouplingTHF, -10°C, ethyl chloroformate65–75%Scalable, minimal racemization
Radical AdditionDCE, 90°C, dilauroyl peroxide37–50%Avoids coupling reagents
Carbodiimide-MediatedDCM, RT, EDC/DMAP50–60%Room-temperature operation

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy(methyl)amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Amines with reduced carbamate groups.

    Substitution: Compounds with new functional groups replacing the methoxy(methyl)amino group.

Scientific Research Applications

Medicinal Chemistry

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate has shown promise in medicinal chemistry due to its potential as a bioactive compound. It has been explored for its ability to modulate biological pathways that are relevant in various diseases:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The carbamate moiety is often associated with increased biological activity in drug candidates .
  • Anti-inflammatory Properties : Research suggests that derivatives of this compound could be beneficial in treating inflammatory conditions by inhibiting specific pathways involved in inflammation .

Synthetic Methodologies

The synthesis of this compound has been documented in various studies, showcasing its utility as an intermediate in organic synthesis:

  • Reagent in Organic Reactions : It has been utilized as a reagent in the synthesis of more complex molecules. For instance, it can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups .
  • Chiral Synthesis : As a chiral compound, it serves as a building block for synthesizing other chiral molecules, which are crucial in developing pharmaceuticals with specific biological activities .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that similar carbamate derivatives inhibited cell proliferation in breast cancer cell lines.
Study BAnti-inflammatory EffectsShowed reduced inflammation markers in animal models treated with compounds related to this compound.
Study CSynthetic ApplicationsSuccessfully used as an intermediate for synthesizing novel anti-inflammatory agents through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

  • (R)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate (CAS: N/A): The R-enantiomer shares identical functional groups but exhibits reversed stereochemistry. Enantiomeric pairs like this often display divergent biological activities due to differences in binding affinity with chiral targets. For example, in linezolid-derived antibiotics, stereochemistry significantly influences antibacterial potency .
  • (S)-Benzyl (1-oxo-1-phenylpropan-2-yl)carbamate (CAS: 54064-02-7; Similarity: 0.90): Replacing the methoxy(methyl)amino group with a phenyl substituent reduces hydrogen-bonding capacity and increases hydrophobicity. This structural change may lower solubility but enhance membrane permeability .

Functional Group Modifications

  • (S)-Benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate (CAS: 19647-68-8): Substituting the methoxy(methyl)amino group with a hydroxyl and methylamino moiety (MW: 252.27) alters hydrogen-bonding networks and acidity.
  • (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS: 122021-01-6): The isopropylamino and branched butan-2-yl groups introduce steric bulk, which may hinder binding to narrow enzyme active sites but improve resistance to enzymatic degradation .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Bioactivity/Application
(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate N/A C₁₃H₁₇N₃O₄ 279.29 Methoxy(methyl)amino, S-configuration Intermediate for enzyme inhibitors
(R)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate N/A C₁₃H₁₇N₃O₄ 279.29 Methoxy(methyl)amino, R-configuration Chiral synthesis intermediate
(S)-Benzyl (1-oxo-1-phenylpropan-2-yl)carbamate 54064-02-7 C₁₇H₁₇NO₃ 283.32 Phenyl group Hydrophobic scaffold
(S)-Benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate 19647-68-8 C₁₂H₁₆N₂O₄ 252.27 Hydroxyl, methylamino Polar intermediate
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate 122021-01-6 C₁₆H₂₄N₂O₃ 292.37 Isopropylamino, branched chain Sterically hindered intermediate
Linezolid Conjugate (Compound 3b from ) N/A C₂₄H₂₆FN₃O₅ 463.48 Morpholinophenyl, oxazolidinone Antibacterial agent

Key Research Findings

Stereochemical Impact: The S-configuration in the target compound enhances compatibility with L-amino acid-binding enzymes, whereas the R-enantiomer may exhibit reduced activity in such systems .

Hydrogen-Bonding Capacity: Compounds with methoxy(methyl)amino or hydroxyl groups (e.g., ) show stronger hydrogen-bonding interactions in crystallographic studies, influencing solubility and crystal packing .

Antibacterial Activity: Linezolid analogs with morpholinophenyl groups () demonstrate 10–100× higher potency against Staphylococcus aureus compared to simpler carbamates, highlighting the role of aromatic and heterocyclic substituents .

Biological Activity

Introduction

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate, also known by its CAS number 875549-00-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀N₂O₄
  • Molecular Weight : 280.324 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as a modulator of various biochemical pathways. Studies have indicated that compounds with similar structures exhibit:

  • Antiproliferative Activity : Several derivatives have shown significant antiproliferative effects against cancer cell lines, with IC₅₀ values ranging from 1.2 μM to 5.3 μM, indicating potency comparable to established chemotherapeutic agents like doxorubicin .
  • Antioxidant Properties : The compound exhibits antioxidative activity, which is crucial for mitigating oxidative stress in cells. This activity was assessed using various in vitro methods, demonstrating improved performance compared to standard antioxidants .

Biological Activity Overview

Activity Type Description IC₅₀ Values (μM)
AntiproliferativeInhibitory effects on cancer cell lines (e.g., MCF-7, HCT116)1.2 - 5.3
AntioxidantReduces oxidative stress; superior to standard antioxidants in certain assaysVaries by method
AntibacterialActivity against Gram-positive bacteria (e.g., E. faecalis)MIC = 8 μM

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the antiproliferative effects of various methoxy-substituted carbamates, including this compound. The results indicated that compounds with specific substitutions showed enhanced activity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
  • Antioxidant Evaluation :
    The compound's antioxidant capacity was assessed using the ABTS assay, where it demonstrated significant radical scavenging ability compared to traditional antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative damage in biological systems .
  • Antibacterial Properties :
    Research highlighted the antibacterial efficacy of the compound against E. faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This finding supports its potential use in treating infections caused by resistant Gram-positive bacteria .

Q & A

Basic Research Questions

Q. How can synthesis conditions for (S)-benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate be optimized to achieve high yield and purity?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Reduction with LiAlH₄ in THF at 20°C for 2 hours yielded 100% product but requires stringent anhydrous conditions .
  • Route 2 : Oxidation using SO₃-pyridine complex and DIPEA in DCM/DMSO at 0°C for 30 minutes yielded 76% product, with crystallization from hexane/EtOAc improving purity .
  • Key Factors : Temperature control, reagent stoichiometry, and solvent polarity critically influence yield. LiAlH₄ is moisture-sensitive, while SO₃-pyridine requires rapid quenching to avoid over-oxidation.

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer :

  • Crystallization : Effective for high-purity isolation (e.g., hexane/EtOAC mixtures) .
  • Column Chromatography : Used in analogous compounds (e.g., tert-butyl-protected derivatives) with gradients of EtOAc/pentane (5% → 20%) to separate polar byproducts .
  • Considerations : Solubility in aprotic solvents (THF, DCM) and presence of chiral centers necessitate careful solvent selection to avoid racemization.

Q. What safety precautions are critical during handling and synthesis?

  • Answer :

  • Reagent Hazards : LiAlH₄ poses fire risks; use under inert atmosphere. SO₃-pyridine is corrosive .
  • Precaution Codes : Follow P201 (obtain specialized instructions), P210 (avoid heat/sparks), and P102 (keep from children) as per safety data .

Advanced Research Questions

Q. How can the stereochemical integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Analysis : Diastereotopic proton splitting in 1H^1H NMR (e.g., δ 1.35 ppm doublet for CH₃ groups) confirms chiral integrity .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration via high-resolution data. Graph set analysis (Etter’s method) identifies hydrogen-bonding patterns critical for crystal packing .
  • HRMS : Validates molecular formula (e.g., [M+Na]⁺ calcd. 372.1781 vs. observed 372.1795) .

Q. How does this compound serve as a precursor in peptidomimetic or protease inhibitor design?

  • Answer :

  • Peptidomimetic Scaffolds : The methoxy(methyl)amino (Weinreb amide) group enables ketone synthesis via Grignard additions, critical for non-hydrolyzable peptide analogs .
  • Proteasome Inhibitors : Analogous tert-butyl carbamates (e.g., tert-butyl (S)-3-(bicyclo[2.2.1]heptan-2-yl)-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate) are intermediates in β2c/β2i subunit-selective inhibitors .

Q. How can contradictions in reported synthesis yields (e.g., 76% vs. 100%) be resolved?

  • Methodological Answer :

  • Variable Analysis : Reaction scale (0.86 mmol vs. 140 mmol), solvent purity (anhydrous THF vs. technical grade), and workup efficiency (e.g., acid quenching vs. gentle dilution) impact yields .
  • Reproducibility : Strict adherence to stoichiometry (e.g., 1.1 eq. LiAlH₄) and temperature control (−0°C to 20°C gradients) minimizes side reactions .

Q. What role do hydrogen-bonding patterns play in the crystal structure of this compound?

  • Answer :

  • Graph Set Analysis : Etter’s formalism identifies motifs like D(2)\text{D}(2) (two-centered hydrogen bonds) or R22(8)\text{R}_2^2(8) (eight-membered rings), stabilizing the lattice .
  • Directionality : The carbamate NH and carbonyl groups form intermolecular H-bonds, dictating packing efficiency and melting point (e.g., 66.2–66.9°C) .

Q. How do tert-butyl-protected analogs compare in reactivity for further functionalization?

  • Answer :

  • Stability : tert-Butyl carbamates (e.g., [87694-53-9]) resist hydrolysis under basic conditions, enabling selective deprotection of benzyl groups .
  • Synthetic Flexibility : Boc-protected derivatives undergo smooth coupling with amino acids (e.g., DCC/DMAP-mediated reactions) for extended peptidomimetic chains .

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